

Introduction: The Oxazole Scaffold as a Cornerstone in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-phenyloxazole**

Cat. No.: **B1590282**

[Get Quote](#)

The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Among the myriad of substituted oxazoles, **4-Bromo-2-phenyloxazole** emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole core with a strategically placed bromine atom, which serves as a versatile functional handle for a wide range of chemical transformations.

This guide provides a comprehensive technical overview of **4-Bromo-2-phenyloxazole**, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights into its utility as a molecular building block.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. **4-Bromo-2-phenyloxazole** is a solid at room temperature with well-defined physical constants that dictate its handling, storage, and reaction conditions.

Caption: Structure of **4-Bromo-2-phenyloxazole**.

Table 1: Physicochemical Properties of **4-Bromo-2-phenyloxazole**

Property	Value	Reference(s)
CAS Number	861440-59-7	[4][5]
Molecular Formula	C ₉ H ₆ BrNO	[4][5]
Molecular Weight	224.05 g/mol	[4][5]
Appearance	Solid	[1]
Boiling Point	308.3 ± 34.0 °C at 760 mmHg	[5]
Density	1.5 ± 0.1 g/cm ³	[5]
Flash Point	140.2 ± 25.7 °C	[5]
LogP	3.13	[5]
Storage	2-8°C, inert atmosphere	[5]

Synthesis and Spectroscopic Characterization

The synthesis of highly substituted oxazoles is a field of continuous innovation, driven by their widespread applications.[1] Several robust methods can be employed or adapted for the synthesis of **4-Bromo-2-phenyloxazole**.

Synthetic Strategies

While multiple pathways exist for forming the oxazole core, a common and effective strategy involves the cyclization of an appropriate acyclic precursor followed by bromination, or the use of a pre-brominated starting material. A plausible approach is the bromination of 2-phenyloxazole or the direct synthesis from a brominated precursor. One established method involves the reaction of phenylacetone with bromine.[4]

Caption: Generalized workflow for oxazole synthesis.

Exemplary Protocol: Synthesis via Bromination of 2-Phenyloxazole

This protocol describes a representative method for the synthesis of the title compound. The choice of a non-polar solvent and a suitable bromine source like N-Bromosuccinimide (NBS) is critical for achieving regioselectivity at the C4 position.

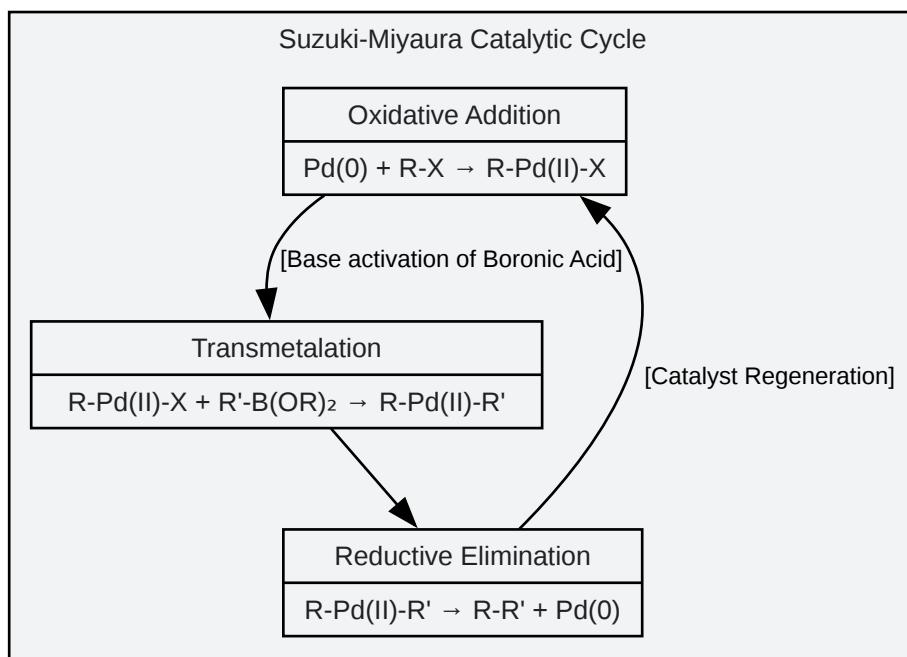
Step-by-Step Methodology:

- **Reaction Setup:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenyloxazole (1.0 equiv.) and a suitable anhydrous solvent such as carbon tetrachloride (CCl_4) or chloroform (CHCl_3).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 equiv.) to the solution. For radical initiation, add a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).
- **Reaction Execution:** Heat the mixture to reflux and stir under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure **4-Bromo-2-phenyloxazole**.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques.^[6] The data presented below are expected values based on the structure and published data for analogous compounds.^{[1][7][8][9]}

Table 2: Expected Spectroscopic Data for **4-Bromo-2-phenyloxazole**


Technique	Expected Features
¹ H NMR	- δ 8.1-7.9 ppm (m, 2H): Protons ortho to the oxazole on the phenyl ring. - δ 7.9-7.8 ppm (s, 1H): Proton at the C5 position of the oxazole ring. - δ 7.5-7.3 ppm (m, 3H): Meta and para protons on the phenyl ring.
¹³ C NMR	- δ ~161 ppm: C2 (oxazole ring). - δ ~142 ppm: C5 (oxazole ring). - δ ~130-125 ppm: Phenyl ring carbons. - δ ~115 ppm: C4 (oxazole ring, attached to Br).
FT-IR (cm ⁻¹)	- ~1650 (C=N stretch): Characteristic of the oxazole imine functionality. - ~1550 (C=C stretch): Aromatic ring stretching. - ~1150 (C-O stretch): Lactone-like C-O bond in the ring.
Mass Spec. (MS)	- m/z [M] ⁺ and [M+2] ⁺ : Molecular ion peaks at ~223 and ~225, respectively, in a nearly 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound.

Chemical Reactivity and Key Synthetic Transformations

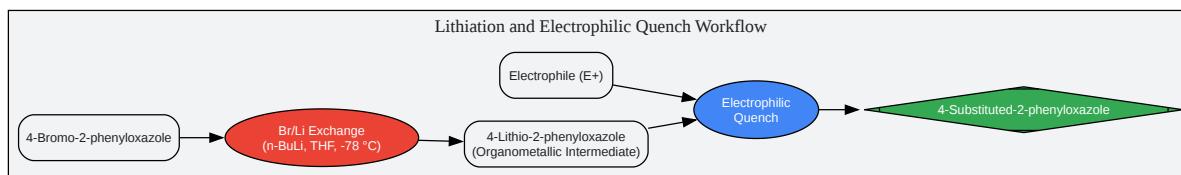
The synthetic utility of **4-Bromo-2-phenyloxazole** is anchored in its reactivity, primarily at the C4-Br bond and the C5-H position. The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, and the C(sp²)-Br bond of **4-Bromo-2-phenyloxazole** is an ideal substrate.^[10] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, making it a cornerstone for generating molecular diversity in drug discovery programs.^{[11][12]} ^[13]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

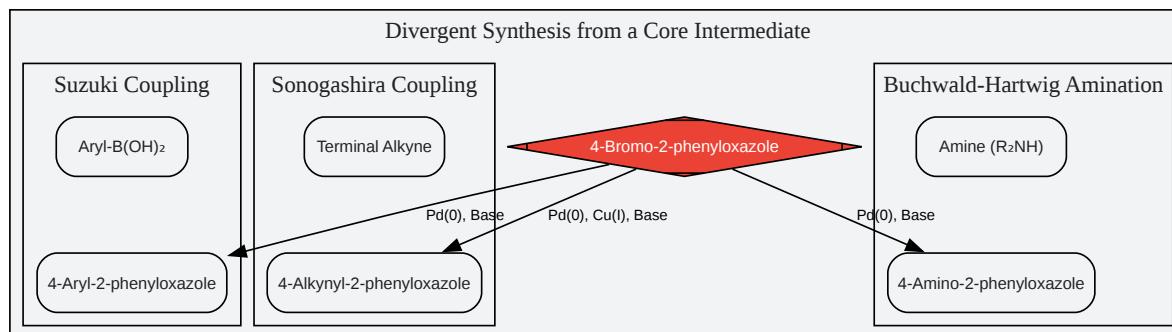

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

- Reaction Setup: In a reaction vessel, combine **4-Bromo-2-phenyloxazole** (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) (2.0-3.0 equiv.).^[14]
- Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [$[Pd(PPh_3)_4]$] (1-5 mol%).
- Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol. ^{[13][14]} Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the

residue by column chromatography to afford 2,4-diphenyloxazole.

B. Lithiation and Electrophilic Quench

Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful technique for creating a nucleophilic carbon center from a C-Br bond.[15] Treating **4-Bromo-2-phenyloxazole** with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 4-lithio-2-phenyloxazole intermediate.[16][17] This intermediate can be trapped with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C4 position.


[Click to download full resolution via product page](#)

Caption: Workflow for C4 functionalization via lithiation.

Applications in Research and Drug Discovery

The true value of **4-Bromo-2-phenyloxazole** lies in its role as a versatile scaffold for constructing complex molecules. The ability to easily modify the C4 position through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The 2-phenyloxazole core is a known pharmacophore, and by using the bromo-intermediate, researchers can rapidly generate libraries of analogs for biological screening.[18] For example, it can serve as a precursor for compounds targeting enzymes involved in inflammation or for synthesizing novel benzodiazepine analogs for neuroscience research.[8][12][14]

[Click to download full resolution via product page](#)

Caption: Use of **4-Bromo-2-phenyloxazole** in library synthesis.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling **4-Bromo-2-phenyloxazole**. It should be treated as a potentially hazardous substance.

Table 3: Safety and Handling Guidelines

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[19][20][21]
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[19]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C). [5] Keep away from strong oxidizing agents and direct sunlight.[19][20]
First Aid	In case of skin contact: Immediately wash with plenty of soap and water.[20] In case of eye contact: Rinse cautiously with water for several minutes.[19] If inhaled: Move person to fresh air. [19] If swallowed: Rinse mouth and seek medical attention.[19]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

Conclusion

4-Bromo-2-phenyloxazole is a high-value, versatile building block for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an indispensable tool for researchers. The strategic placement of the bromine atom enables a host of powerful chemical transformations, most notably palladium-catalyzed cross-coupling and lithiation reactions, providing a gateway to vast chemical diversity. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate unlocks significant potential for innovation and the creation of novel, high-impact molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-2-phenyloxazole | 861440-59-7 | LJB44059 [biosynth.com]
- 5. 4-Bromo-2-phenyl-1,3-oxazole | CAS#:861440-59-7 | Chemsoc [chemsrc.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinfo.com [nbinfo.com]
- 13. mdpi.com [mdpi.com]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. nbinfo.com [nbinfo.com]
- 19. kishida.co.jp [kishida.co.jp]

- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: The Oxazole Scaffold as a Cornerstone in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590282#4-bromo-2-phenyloxazole-chemical-properties\]](https://www.benchchem.com/product/b1590282#4-bromo-2-phenyloxazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com